Lubiprostone (hemiketal)-d7

Bioanalysis Pharmacokinetics LC-MS/MS

Lubiprostone (hemiketal)-d7 is a deuterium-labeled analog of Lubiprostone, a bicyclic fatty acid metabolite of prostaglandin E1. The compound is designated as an internal standard, specifically synthesized with seven deuterium atoms incorporated into the aliphatic chain to create a stable isotope-labeled (SIL) reference.

Molecular Formula C20H32F2O5
Molecular Weight 397.5 g/mol
Cat. No. B12402434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLubiprostone (hemiketal)-d7
Molecular FormulaC20H32F2O5
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F
InChIInChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15-,17-,20-/m1/s1/i1D3,2D2,3D2
InChIKeyWGFOBBZOWHGYQH-XMAJRSKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lubiprostone (hemiketal)-d7: A Deuterated Internal Standard for Bioanalytical Method Development and Pharmacokinetic Studies


Lubiprostone (hemiketal)-d7 is a deuterium-labeled analog of Lubiprostone, a bicyclic fatty acid metabolite of prostaglandin E1. The compound is designated as an internal standard, specifically synthesized with seven deuterium atoms incorporated into the aliphatic chain to create a stable isotope-labeled (SIL) reference [1]. With a molecular formula of C20H25D7F2O5 and a molecular weight of 397.51 g/mol, it is chemically identical to its unlabeled counterpart in its interaction with analytical matrices but is distinguishable by mass spectrometry [2]. Its primary utility lies in serving as a mass spectrometric internal standard (MS-IS) for the accurate and precise quantification of Lubiprostone and its active metabolite, M3 (15-hydroxylubiprostone), in complex biological samples [3].

Why Lubiprostone (hemiketal)-d7 Cannot Be Substituted with Unlabeled or Differently Labeled Analogs in Quantitative LC-MS/MS Workflows


Using unlabeled Lubiprostone as a pseudo-internal standard or employing a non-deuterated structural analog introduces significant analytical error due to the exceptionally low circulating plasma concentrations of Lubiprostone, which are below the level of quantitation (10 pg/mL) [1]. Lubiprostone (hemiketal)-d7 provides a solution by mimicking the exact chemical behavior of the analyte during sample extraction, chromatographic separation, and ionization, while being uniquely identifiable by its distinct mass-to-charge ratio (m/z). Non-deuterated analogs cannot correct for matrix effects or recovery losses, leading to inaccurate quantitation. Furthermore, substituting with other stable isotope-labeled forms, such as 13C-labeled or differently deuterated variants (e.g., Lubiprostone-d9), is not equivalent due to variations in isotopic purity, potential for deuterium-hydrogen exchange, and altered chromatographic retention times that can compromise the selectivity and accuracy of the analytical method [2].

Quantitative Evidence for Lubiprostone (hemiketal)-d7: Analytical Performance and Compliance Data for Method Validation


LC-MS/MS Method Validation for M3 Metabolite: Use of Lubiprostone-d7 for High-Sensitivity Quantification in Human Plasma

In a validated LC-MS/MS method for quantifying the active metabolite 15-hydroxylubiprostone (M3) in human plasma, Lubiprostone-d7 was employed as the internal standard to achieve a lower limit of quantification (LLOQ) sufficient for microdose pharmacokinetic studies. The method demonstrated high sensitivity and selectivity, addressing the challenge of low systemic exposure following a 24 µg oral dose, where the unlabeled analyte's Cmax was measured at 49.2 pg/mL [1].

Bioanalysis Pharmacokinetics LC-MS/MS Method Validation

Isotopic Purity and Positional Labeling of Lubiprostone (hemiketal)-d7: Minimizing Cross-Talk and Ensuring Method Specificity

The compound's specific deuteration pattern, with seven deuterium atoms incorporated at positions 6, 6, 7, 7, 8, 8, 8 of the octyl side chain, results in a nominal mass shift of +7 Da relative to unlabeled Lubiprostone [1]. This specific labeling is critical for minimizing isotopic cross-talk and ensuring that the internal standard's MS signal does not interfere with the analyte's quantitation channel, a common issue with lower mass shifts or impure isotopic distributions [2].

Analytical Chemistry Isotopic Purity Mass Spectrometry Internal Standard

Regulatory Compliance for Abbreviated New Drug Applications (ANDA): Use of Lubiprostone-d7 as a Reference Standard

Lubiprostone D7 is supplied with detailed characterization data and is explicitly designated for use in analytical method development, method validation (AMV), and Quality Control (QC) applications in support of an Abbreviated New Drug Application (ANDA) or during commercial production of Lubiprostone [1]. This includes its use as a reference standard with traceability against pharmacopeial standards (USP or EP) upon request [1].

Pharmaceutical Quality Control Regulatory Compliance ANDA Reference Standard

Optimized Application Scenarios for Lubiprostone (hemiketal)-d7 in Drug Development and Clinical Research


Bioanalytical Method Development for Lubiprostone and M3 Metabolite in Pharmacokinetic Studies

This is the primary application scenario. Lubiprostone (hemiketal)-d7 is used as the internal standard to develop and validate a highly sensitive and selective LC-MS/MS method for quantifying Lubiprostone and its active metabolite, M3, in human plasma [1]. As demonstrated in published studies, this method is essential for accurately determining pharmacokinetic parameters (Cmax, AUC, Tmax) following low-dose (e.g., 24 µg) oral administration of Lubiprostone, where plasma concentrations are in the pg/mL range [1].

Bioequivalence (BE) Studies for Generic Lubiprostone Formulations

In the development of generic Lubiprostone products, a validated bioanalytical method using Lubiprostone (hemiketal)-d7 as the internal standard is a regulatory requirement for conducting pivotal bioequivalence studies [1]. The compound ensures the accurate and precise measurement of the drug and metabolite in subject samples, providing the robust data necessary to demonstrate bioequivalence between a test formulation and the reference listed drug (RLD), a critical step in securing ANDA approval [2].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

This deuterated internal standard can be used in in vitro metabolism assays (e.g., using human liver microsomes or hepatocytes) to quantify the formation rate of the M3 metabolite, which is formed via carbonyl reduction [1]. By providing precise and reproducible quantification, it supports the investigation of potential metabolic pathways and the assessment of drug-drug interaction risks, as studies have indicated that cytochrome P450 isoenzymes are not involved in Lubiprostone's metabolism [1].

Quality Control (QC) Release Testing and Stability Studies for Lubiprostone Drug Substance and Product

Lubiprostone D7 can serve as a reference standard in QC laboratories for the identification, purity, and assay testing of Lubiprostone drug substance and finished pharmaceutical products. Its high chemical and isotopic purity, coupled with the provided Certificate of Analysis, makes it suitable for use in stability-indicating HPLC methods to monitor potential degradation of the active pharmaceutical ingredient over its shelf life, as required by cGMP regulations [1].

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